(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)(cyclopropyl)methanone

Description

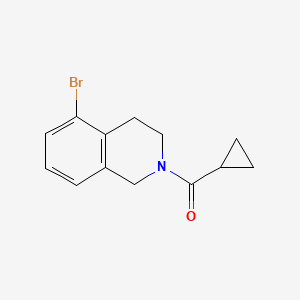

This compound features a dihydroisoquinoline core substituted with a bromine atom at position 5 and a cyclopropanecarbonyl group at position 2. Its molecular formula is C₁₃H₁₃BrNO, with a molecular weight of 295.16 g/mol.

Properties

IUPAC Name |

(5-bromo-3,4-dihydro-1H-isoquinolin-2-yl)-cyclopropylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO/c14-12-3-1-2-10-8-15(7-6-11(10)12)13(16)9-4-5-9/h1-3,9H,4-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFSHFGUBSKJTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C(C2)C=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)(cyclopropyl)methanone typically involves multi-step organic reactions. One possible route could involve the bromination of a dihydroisoquinoline precursor, followed by the introduction of the cyclopropyl group and the methanone functional group. Specific reaction conditions, such as temperature, solvents, and catalysts, would depend on the chosen synthetic pathway.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)(cyclopropyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions could be used to remove the bromine atom or reduce the methanone group to an alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions would vary based on the desired transformation.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)(cyclopropyl)methanone could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound might be investigated for its potential pharmacological properties. Isoquinoline derivatives are known to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)(cyclopropyl)methanone would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with analogs from the literature:

*Estimated based on cyclopropane’s contribution to lipophilicity.

†Estimated using analogous compounds.

Key Observations:

- Bromine vs.

- Cyclopropyl vs. Cyclopentyl : The cyclopropyl group in the target compound reduces steric bulk compared to CCR2 antagonist 15a’s cyclopentyl group , possibly improving binding to compact hydrophobic pockets.

- Methoxy/Styryl Modifications : Compound 157 includes methoxy and styryl groups, which enhance aromatic interactions but reduce metabolic stability compared to the simpler cyclopropyl group.

- Amino Substitution: The discontinued 7-amino analog has lower logP (~2.1), suggesting reduced membrane permeability relative to the brominated target compound.

Limitations and Contradictions

- Discontinued Analog : The 7-amino-cyclopropyl compound was discontinued, possibly due to poor stability or efficacy. The target compound’s bromine substitution may address these issues by enhancing binding or metabolic resistance.

- LogP Variability : The 3-chlorophenyl analog’s higher logP (3.55) vs. the target compound’s estimated ~3.2 highlights the trade-off between halogen size and lipophilicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.